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RimR2 is encoded within the rimocidin biosynthetic gene cluster (BGC) of S. rimosus M527. Key

characteristics and findings from functional studies are summarized below.

Basic Characteristics: The rimR2 gene is 2,757 nucleotides long, encoding a 918-amino-acid
protein with a predicted mass of 97.3 kDa. It contains conserved Walker A, Walker B (ATP-binding
motifs), and a C-terminal helix-turn-helix (HTH) DNA-binding domain, confirming its classification
as a LAL family regulator [1] [2].

Essential Role in Biosynthesis: Gene deletion and complementation experiments demonstrate that
RimR2 is absolutely required for rimocidin production [1] [2].

The mutant strain M527-ΔrimR2 lost the ability to produce rimocidin, while production was
restored in the complemented strain M527-ΔrimR2/pSET152::rimR2 [2].

Quantitative RT-PCR showed that deleting rimR2 significantly reduced transcription of other rim
genes within the BGC, confirming its role as a central positive regulator [2].

Direct DNA Binding: Electrophoretic mobility shift assays (EMSAs) confirmed that the RimR2 protein
directly binds to the promoter regions of two key genes in the rimocidin BGC: rimA (encoding the

loading module of the polyketide synthase) and rimC [1] [2]. This binding is a key mechanism for
activating the biosynthetic pathway.

Key Experimental Protocols and Methodologies

The following methodologies are critical for studying LAL regulators like RimR2.
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Gene Deletion and Complementation

This protocol is fundamental for establishing the essential function of a regulatory gene.

Deletion Mutant Construction: The rimR2 deletion mutant (M527-ΔrimR2) can be constructed

using the CRISPR/Cas9-CodA(sm) system [2].
Design a sgRNA to target the rimR2 gene.

Clone the sgRNA and homologous repair templates into a CRISPR/Cas9 plasmid.
Introduce the plasmid into S. rimosus M527 via conjugation from an E. coli donor strain (e.g.,

ET12567/pUZ8002).
Select for mutants and verify the deletion using PCR with specific primers flanking the target

site [2].
Genetic Complementation:

Amplify the full-length rimR2 gene along with its native promoter region.
Clone the fragment into an integrative vector, such as pSET152.

Introduce the recombinant plasmid into the deletion mutant to generate the complemented
strain.

Ferment the complemented strain and use HPLC to confirm the restoration of rimocidin
production [2].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate direct binding between a regulator and its target DNA sequences.

Protein Purification: Express and purify the RimR2 protein, often with a tag (e.g., His-tag) for affinity

chromatography [1].
DNA Probe Preparation: PCR-amplify the promoter regions of the target genes (e.g., rimA and

rimC). Label the DNA probes with a fluorescent dye or biotin.
Binding Reaction:

Incubate the purified RimR2 protein with the labeled DNA probes in a binding buffer.
Include a negative control (probe without protein) and a specific competition control (reaction

with an excess of unlabeled probe).
Gel Electrophoresis and Detection: Run the reaction mixtures on a non-denaturing polyacrylamide

gel. A mobility shift (band retardation) indicates protein-DNA complex formation. Detect the shifted
bands using appropriate methods for the label used [1] [2].

Strain Improvement via Regulator Overexpression
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Overexpressing a positive regulator is a direct strategy to enhance antibiotic yield.

Vector Construction: Clone the rimR2 gene into a plasmid under the control of a strong, constitutive
promoter. The following promoters have been successfully tested in S. rimosus M527, with varying

effects on yield improvement [1]:
permE*

kasOp*

SPL21

SPL57

Native rimR2 promoter

Strain Fermentation and Analysis:
Introduce the constructed vectors into the wild-type M527 strain to generate a series of

recombinant strains.
Ferment the recombinant strains under standard conditions.

Extract metabolites from the fermentation broth and quantify rimocidin production using High-
Performance Liquid Chromatography (HPLC) [1].

Rimocidin Yield Improvement via RimR2
Overexpression

This table summarizes the quantitative outcomes of overexpressing rimR2 under different promoters [1].

Recombinant Strain Promoter Used Rimocidin Production Increase vs. Wild-Type

M527-KR kasOp* 81.8%

M527-NR Native 68.1%

M527-ER permE* 54.5%

M527-21R SPL21 No obvious difference

M527-57R SPL57 No obvious difference

Other Regulatory Genes in S. rimosus M527
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The regulatory network for rimocidin biosynthesis involves multiple layers of control beyond the pathway-

specific LAL regulator.

The Negative Regulator NsdAsr: The NsdAsr protein acts as a pleiotropic negative regulator.
Deleting nsdAsr increased rimocidin production by 46% and enhanced sporulation, while its

overexpression had the opposite effects [3]. A recent 2025 study elucidated its dual mechanism [4]
[5]:

It directly binds to genes involved in fatty acid degradation (e.g., RS18275, RS18290), reducing
the supply of essential precursors like butyryl-CoA and malonyl-CoA.

It binds to the rpoB gene, downregulating overall protein expression, which indirectly impacts
rimocidin biosynthesis.

Other Regulators in the BGC: The rimocidin BGC in M527 contains four regulatory genes (rimR1-
rimR4). While RimR2 has been characterized, the functions of RimR1, RimR3, and RimR4 remain to

be fully elucidated, presenting an opportunity for further research [2].

Alternative Strain Improvement Strategy

The Reporter-Guided Mutation Selection (RGMS) strategy is an effective method to enhance rimocidin

production without prior knowledge of specific regulators [6].
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RGMS Workflow: Using a promoter-reporter system to select for high-producing mutants.

Principle: A promoter critical for biosynthesis (e.g., PrimA, the promoter for the PKS loading module
gene rimA) is fused to a reporter gene conferring antibiotic resistance (e.g., kanamycin resistance

neo). Mutants with enhanced promoter activity are selected based on increased antibiotic resistance
[6].

Procedure:
Construct a reporter plasmid where the rimA promoter (PrimA) drives the neo gene.

Integrate the plasmid into S. rimosus M527 to create the initial reporter strain.
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Subject the reporter strain to random mutagenesis using Atmospheric and Room
Temperature Plasma (ARTP).
Screen for mutants that exhibit higher kanamycin resistance.

Ferment the selected Kanᴿ mutants and quantify rimocidin production using HPLC. This
method successfully identified mutants with up to a 52% increase in rimocidin yield [6].

Key Research Insights

RimR2 is a Master Positive Regulator: The LAL regulator RimR2 is a central, pathway-specific
activator essential for rimocidin biosynthesis in S. rimosus M527. It functions by binding to the

promoters of key biosynthetic genes like rimA and rimC [1] [2].
Effective Strain Engineering Strategy: Overexpression of rimR2, particularly using strong

promoters like kasOp*, is a validated and effective metabolic engineering strategy to significantly
increase rimocidin production [1].

Complex Regulatory Network: Antibiotic biosynthesis is governed by a complex network.
Maximizing yield requires consideration of both positive (e.g., RimR2) and negative (e.g., NsdAsr)

regulatory elements, as well as precursor supply [3] [4] [5].
Powerful Screening Tool: The RGMS approach provides a powerful high-throughput screening

method for strain improvement, even without fully characterizing the regulatory network [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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